molecular formula C12H11NO4 B182984 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid CAS No. 31529-28-9

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid

Cat. No. B182984
CAS RN: 31529-28-9
M. Wt: 233.22 g/mol
InChI Key: BYJQAPYDPPKJGH-UHFFFAOYSA-N
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Description

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, which is a stable compound compared to usual indoles due to its resistance to acid and oxidation conditions. The presence of the carboxyl group at the 2-position not only stabilizes the pyrrole ring but also provides different reactivity compared to other indoles. This stability and reactivity make it a valuable compound in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of indole derivatives often involves strategies such as the Ullmann and Dieckmann reactions. For instance, Dieckmann cyclization has been used to produce 3-hydroxy-1H-indole-2-carboxylic acid esters, and the Ullmann reaction has been employed to create 1-phenylindoles . Additionally, carboxylic acid-catalyzed aza-Friedel-Crafts reactions in water have been developed for the synthesis of 3-substituted indoles, which can be transformed into various biologically active compounds .

Molecular Structure Analysis

The molecular structure of indole-2-carboxylic acid has been determined using techniques such as single-crystal X-ray diffraction. The crystal structure of indole-3-carboxylic acid, a related compound, shows the presence of hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . These structural features are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Indole derivatives are known for their versatility in chemical reactions. For example, 1H-indole-3-carboxaldehyde and its derivatives are key intermediates for the preparation of various heterocyclic derivatives due to their reactive carbonyl groups, which undergo C–C and C–N coupling reactions and reductions . Indole-2-carboxylic acid and its derivatives are particularly reactive at the 3-position, allowing for a range of synthetic applications .

Physical and Chemical Properties Analysis

Indole-2-carboxylic acid derivatives exhibit a range of physical and chemical properties. For instance, the crystal and molecular structures of indole-2-carboxylic acid reveal intermolecular hydrogen bonds that form a planar ribbon, influencing the compound's physical state and solubility . Additionally, novel indole-2-carboxylic acid analogues have been synthesized and shown to possess antioxidant activity, highlighting the potential for these compounds in therapeutic applications .

Scientific Research Applications

Allosteric Inhibition of Fructose-1,6-bisphosphatase

3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, a derivative of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase. This compound binds at the AMP regulatory site, demonstrating a novel approach to inhibiting fructose 1,6-bisphosphatase and serving as a lead for further drug design (Wright et al., 2003).

Synthesis of Novel Indole Derivatives

Novel methods for synthesizing various indole-2-carboxylic acids and esters, including derivatives of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid, have been developed. These methods utilize Dieckmann cyclization and Ullmann reactions, contributing to the field of heterocyclic chemistry and expanding the repertoire of indole derivatives (Unangst et al., 1987).

Antibacterial and Antifungal Activities

Research on indole-2-carboxylic acid derivatives, including 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids, has revealed significant antibacterial and moderate antifungal activities. These compounds, synthesized from 1-Propyl-1H-indole-2-carboxylic acid, show promise in therapeutic applications due to their antimicrobial properties (Raju et al., 2015).

Role in GPR17 Agonist Development

3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid and its derivatives have been studied for their potential as agonists of the orphan G protein-coupled receptor GPR17, which could be a novel target for inflammatory diseases. Structural requirements and properties of these compounds have been investigated, leading to the identification of potent compounds with high selectivity for GPR17 (Baqi et al., 2018).

properties

IUPAC Name

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10(15)6-5-8-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-4,13H,5-6H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJQAPYDPPKJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185425
Record name 3-(2-Carboxyindol-3-yl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid

CAS RN

31529-28-9
Record name 3-(2-Carboxyindol-3-yl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Carboxyindol-3-yl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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